Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry
An In-depth Technical Guide to 2-Ethyl-4-fluoroaniline: Properties, Synthesis, and Applications for the Research Scientist
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting metabolic stability, lipophilicity, and binding affinity.[1] 2-Ethyl-4-fluoroaniline (CAS No. 331763-37-2) emerges as a significant building block within this context. As a disubstituted aniline, it offers a nuanced combination of electronic effects from the fluorine atom and steric/lipophilic contributions from the ethyl group.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide an in-depth analysis of the physical and chemical properties of 2-Ethyl-4-fluoroaniline, offers a detailed, field-proven perspective on its synthesis, and explores its reactivity and applications, grounding all claims in authoritative references.
Section 1: Core Molecular Identity
Precise identification is the foundation of all chemical research. 2-Ethyl-4-fluoroaniline is a distinct isomer, and its properties should not be confused with other ethylfluoroaniline variants.
| Identifier | Value | Source |
| CAS Number | 331763-37-2 | [1] |
| Molecular Formula | C₈H₁₀FN | [1][2] |
| IUPAC Name | 2-ethyl-4-fluoroaniline | [1] |
| Synonyms | 2-Ethyl-4-fluorobenzenamine | [1] |
| Molecular Weight | 139.17 g/mol | [1][2] |
| Exact Mass | 139.079727485 Da | [1] |
| SMILES | CCC1=C(C=CC(=C1)F)N | [1] |
| InChIKey | AFCGCODEEUFDAF-UHFFFAOYSA-N | [1] |
Section 2: Physical and Chemical Properties
While specific experimentally determined physical properties for 2-Ethyl-4-fluoroaniline are not widely published, we can rely on computed data and draw comparisons with closely related isomers to inform handling and reaction setup.
Computed Physicochemical Properties
Computational models provide valuable insights into the behavior of a molecule. The following properties for 2-Ethyl-4-fluoroaniline have been calculated using established algorithms.
| Property | Value | Significance in a Research Context | Source |
| XLogP3-AA | 2.1 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability. | [1] |
| Topological Polar Surface Area (TPSA) | 26 Ų | This low TPSA value, characteristic of primary anilines, is often correlated with good cell permeability. | [1] |
| Hydrogen Bond Donor Count | 1 (from the -NH₂) | The amine group can participate in hydrogen bonding, influencing solubility and receptor interactions. | [1] |
| Hydrogen Bond Acceptor Count | 2 (from N and F atoms) | Both the nitrogen and fluorine atoms can act as H-bond acceptors, affecting solvation and intermolecular interactions. | [1] |
| Rotatable Bond Count | 1 (the C-C bond of the ethyl group) | The molecule has limited conformational flexibility, which can be advantageous for designing rigid binders for protein targets. | [1] |
| Complexity | 105 | This value reflects a relatively simple molecular structure, making it an accessible synthetic building block. | [1] |
Comparative Analysis of Experimental Properties
As of this guide's publication, specific experimental data for the boiling point, melting point, and density of 2-Ethyl-4-fluoroaniline (CAS 331763-37-2) are not available in peer-reviewed literature or major chemical databases. The fields in vendor-supplied information are often left blank.[2] To provide a practical reference point, the table below compares the known properties of key related fluoroaniline isomers.
| Compound | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Physical Form |
| 2-Ethyl-4-fluoroaniline | 331763-37-2 | Data not available | Data not available | Liquid (presumed) |
| 4-Ethyl-2-fluoroaniline | 821791-69-9 | Data not available | Data not available | Liquid |
| 4-Fluoroaniline | 371-40-4 | 187 °C / 767 mmHg | 1.173 | Liquid |
| 2-Fluoroaniline | 348-54-9 | 182 °C | 1.150 | Liquid |
| 2-Bromo-4-fluoroaniline | 1003-98-1 | 221 °C | 1.670 | Solid |
Scientist's Insight: The presence of the ethyl group, compared to unsubstituted fluoroanilines, would be expected to slightly increase the boiling point and decrease the density due to an increase in molecular weight and non-polar surface area. The compound is commercially available and described as a liquid, which is consistent with the properties of its isomers.
Section 3: Synthesis and Purification
The most logical and widely practiced approach for synthesizing substituted anilines is the catalytic hydrogenation of the corresponding nitroaromatic compound.[3][4] This method is high-yielding, clean, and scalable.
Representative Synthesis Protocol: Catalytic Hydrogenation
This protocol describes a representative, self-validating method for the preparation of 2-Ethyl-4-fluoroaniline from its nitro precursor, 1-Ethyl-5-fluoro-2-nitrobenzene.
Core Principle: The nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂) using hydrogen gas in the presence of a noble metal catalyst, typically palladium on carbon (Pd/C). The solvent choice (ethanol or ethyl acetate) is critical for dissolving the starting material and facilitating contact with the catalyst.
Caption: Workflow for the synthesis of 2-Ethyl-4-fluoroaniline.
Step-by-Step Methodology:
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Reactor Preparation: To a suitable hydrogenation vessel, add the starting material, 1-Ethyl-5-fluoro-2-nitrobenzene (1.0 eq).
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Catalyst and Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10 mL per gram of substrate). Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). Causality: Pd/C is a highly efficient and robust catalyst for nitro group reductions. An inert atmosphere is crucial as the dry catalyst can be pyrophoric.
-
Hydrogenation: Seal the reaction vessel. Purge the system thoroughly, first with nitrogen to remove oxygen, and then with hydrogen. Pressurize the vessel with hydrogen gas (a pressure of 50 psi is typically sufficient) and stir the mixture vigorously at room temperature. Causality: Vigorous stirring is essential to ensure a triphasic mixture (solid catalyst, liquid solution, hydrogen gas) interacts effectively.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours). The disappearance of the nitro compound and the appearance of the aniline product (which is often more polar) can be visualized on a TLC plate.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Causality: Celite filtration is a standard and highly effective method for removing fine, solid catalysts like Pd/C.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the solvent. The resulting crude oil is often of high purity.
-
Purification (if necessary): If further purification is required, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Section 4: Chemical Reactivity and Applications
The utility of 2-Ethyl-4-fluoroaniline as a building block stems from the predictable yet tunable reactivity of its functional groups.
Caption: Structure-Property-Application relationship of 2-Ethyl-4-fluoroaniline.
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Aniline Moiety: The primary amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to itself. It also serves as a key nucleophile for forming amides, sulfonamides, and other critical linkages. Furthermore, it can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups.
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Fluorine Atom: Located para to the amine, the fluorine atom exerts a strong inductive electron-withdrawing effect, which deactivates the ring towards electrophilic substitution compared to aniline itself. This effect also lowers the pKa of the anilinium ion, making the amine less basic. Critically, in a drug development context, the C-F bond is exceptionally stable to metabolic degradation, often used to block sites of oxidative metabolism.[2]
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Ethyl Group: Positioned ortho to the amine, the ethyl group provides steric bulk, which can direct reactions to less hindered positions and influence the final conformation of a larger molecule. It also increases the lipophilicity (LogP) of the molecule, which can enhance its ability to cross biological membranes.[2]
These combined features make 2-Ethyl-4-fluoroaniline a valuable intermediate for producing compounds with potential biological activity, such as herbicides, fungicides, and various classes of drugs.[2]
Section 5: Safety and Handling
Scientific integrity demands a rigorous approach to safety. 2-Ethyl-4-fluoroaniline is classified as a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification: [1]
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H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
References
-
2-Ethyl-4-fluoroaniline - MySkinRecipes. (n.d.). Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Ethyl-4-fluoroaniline. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved January 2, 2026, from [Link]
- U.S. Patent No. 5,856,577. (1999). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents.
Sources
- 1. 2-Ethyl-4-fluoroaniline | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-4-fluoroaniline [myskinrecipes.com]
- 3. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
